molecular formula C12H12N2O2S B2983671 methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 478039-86-0

methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate

Cat. No.: B2983671
CAS No.: 478039-86-0
M. Wt: 248.3
InChI Key: NJEGNRYVXORUGZ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted esters or amides.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to the imidazole ring’s known pharmacological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting biological pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(1-phenylimidazol-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)9-17-12-13-7-8-14(12)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEGNRYVXORUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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